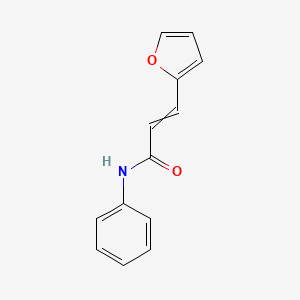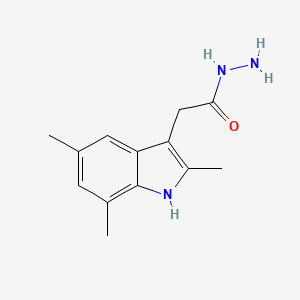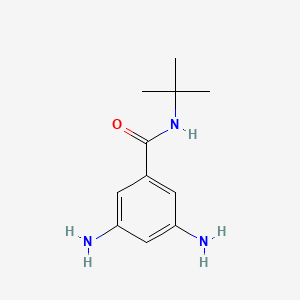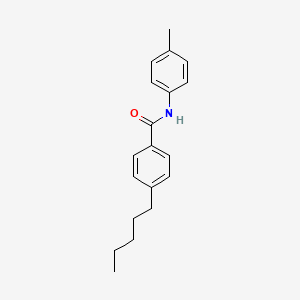![molecular formula C24H22N2O3 B12453516 2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)
2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps. One common method includes the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and TBTU. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high specificity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenoxy acids, while reduction reactions may produce corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide include:
- Phenoxy acetamide derivatives such as chalcone, indole, and quinoline.
- Other benzoxazole-containing compounds .
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C24H22N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-phenoxy-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)17-11-12-22-21(14-17)26-24(29-22)18-7-6-8-19(13-18)25-23(27)15-28-20-9-4-3-5-10-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
WETAAXNVMUSSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one](/img/structure/B12453441.png)

![[(5-Nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B12453444.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B12453450.png)

![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)


![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)

![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)
